molecular formula C18H21N3O2 B5774477 1-[(3-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE

1-[(3-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE

Cat. No.: B5774477
M. Wt: 311.4 g/mol
InChI Key: XXQSAPDRNQQJEO-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenylmethyl group and a pyridine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Substitution with Methoxyphenylmethyl Group: The piperazine core is then reacted with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride to introduce the methoxyphenylmethyl group.

    Introduction of Pyridine-4-Carbonyl Group: Finally, the compound is reacted with pyridine-4-carbonyl chloride under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridine-4-carbonyl moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 1-[(3-hydroxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine.

    Reduction: Formation of 1-[(3-methoxyphenyl)methyl]-4-(pyridine-4-hydroxymethyl)piperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Methoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-methoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

  • 1-[(3-Hydroxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine
  • 1-[(3-Methoxyphenyl)methyl]-4-(pyridine-4-hydroxymethyl)piperazine
  • 1-[(3-Methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine

Uniqueness: 1-[(3-Methoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine is unique due to the specific positioning of the methoxy group and the pyridine-4-carbonyl group, which may confer distinct pharmacological properties and reactivity compared to its analogs.

Properties

IUPAC Name

[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-4-2-3-15(13-17)14-20-9-11-21(12-10-20)18(22)16-5-7-19-8-6-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQSAPDRNQQJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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